molecular formula C20H20FN5O2S B2734704 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 921858-64-2

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2734704
CAS RN: 921858-64-2
M. Wt: 413.47
InChI Key: ZKXHQPSLLCNQEW-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of five-membered heterocycles that contain three nitrogen and two carbon atoms . They have been extensively studied for more than a century due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases . Some of the most known drugs that contain the 1,2,4-triazole moiety are alprazolam, fluconazole, ribavirin, and posaconazole .


Synthesis Analysis

Several methods are commonly used to synthesize 3-sulphanyl-1,2,4-triazoles, including reactions involving the reaction of isothiocyanates with hydrazides and the reaction of 1,3,4-oxadiazoles with hydrazine , by thermal cyclization of acylated thiosemicarbazides or by reaction between carboxylic acids with hydrazinecarbothiohydrazides .


Molecular Structure Analysis

The structure of 1,2,4-triazoles is characterized by the presence of three nitrogen and two carbon atoms in a five-membered ring . The IR absorption spectra of some 1,2,4-triazole derivatives showed two signals for C=O groups at 1650–1712 cm −1 .


Chemical Reactions Analysis

A new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure and substituents. For example, one compound was obtained with a melting point of 163–165 °C .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. The compound can serve as a ligand in MOFs. For instance, researchers have synthesized metal complexes using this compound as a flexible achiral ligand. These complexes exhibit intriguing structural features, such as uninodal 2D layers with specific topologies (e.g., 4,4-sql) and interpenetration patterns. The chirality of some MOFs arises from the supramolecular packing of these layers .

Energetic Materials and Nitrogen-Rich Salts

The 1,2,4-triazole moiety in the compound contributes to its nitrogen-rich character. Researchers have explored derivatives of 1,2,4-triazole for their potential as energetic materials. For example:

Green Synthesis and Flow Chemistry

Researchers have developed efficient and sustainable synthetic routes for related compounds. For instance:

Safety And Hazards

The safety of triazole derivatives can also vary widely. Some are used as drugs and have been shown to be safe in clinical use, while others may have potential toxicity .

Future Directions

Given the wide range of biological activities of 1,2,4-triazoles, they continue to be a focus of research for the development of new drugs . Future research may focus on synthesizing new derivatives and studying their biological activities.

properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c1-2-28-15-9-7-14(8-10-15)25-11-12-26-19(25)23-24-20(26)29-13-18(27)22-17-6-4-3-5-16(17)21/h3-10H,2,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXHQPSLLCNQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

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